molecular formula C14H28N4S2 B13771999 N1,N4-Dibutyl-1,4-piperazinedicarbothioamide CAS No. 80490-80-8

N1,N4-Dibutyl-1,4-piperazinedicarbothioamide

Cat. No.: B13771999
CAS No.: 80490-80-8
M. Wt: 316.5 g/mol
InChI Key: KDEPUXJLUAVPAH-UHFFFAOYSA-N
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Description

N,N’-Dibutyl-1,4-piperazinedicarbothioamide: is an organic compound with the molecular formula C14H28N4S2 It is a derivative of piperazine, a heterocyclic amine, and contains two butyl groups and two thioamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-1,4-piperazinedicarbothioamide typically involves the reaction of piperazine with butyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-Dibutyl-1,4-piperazinedicarbothioamide may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for mixing, heating, and purification ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibutyl-1,4-piperazinedicarbothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The thioamide groups can be reduced to form amines.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkyl or aryl derivatives of N,N’-Dibutyl-1,4-piperazinedicarbothioamide.

Scientific Research Applications

Chemistry: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme function and regulation.

Medicine: N,N’-Dibutyl-1,4-piperazinedicarbothioamide has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure and reactivity make it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as an intermediate in the production of specialty chemicals. Its versatility and reactivity make it a valuable component in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N,N’-Dibutyl-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the butyl groups can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • N,N’-Diethyl-1,4-piperazinedicarbothioamide
  • N,N’-Dipropyl-1,4-piperazinedicarbothioamide
  • N,N’-Dibutyl-1,4-piperazinedicarboxamide

Comparison: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is unique due to the presence of thioamide groups, which confer distinct chemical reactivity compared to carboxamide derivatives. The butyl groups also provide increased hydrophobicity, enhancing its interactions with hydrophobic regions of proteins and other biomolecules. This makes N,N’-Dibutyl-1,4-piperazinedicarbothioamide a valuable compound for applications requiring specific molecular interactions.

Properties

CAS No.

80490-80-8

Molecular Formula

C14H28N4S2

Molecular Weight

316.5 g/mol

IUPAC Name

1-N,4-N-dibutylpiperazine-1,4-dicarbothioamide

InChI

InChI=1S/C14H28N4S2/c1-3-5-7-15-13(19)17-9-11-18(12-10-17)14(20)16-8-6-4-2/h3-12H2,1-2H3,(H,15,19)(H,16,20)

InChI Key

KDEPUXJLUAVPAH-UHFFFAOYSA-N

Isomeric SMILES

CCCCNC(/C=C/CC)(N1CCN(C(C1)C(=S)N)S)S

Canonical SMILES

CCCCNC(=S)N1CCN(CC1)C(=S)NCCCC

Origin of Product

United States

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